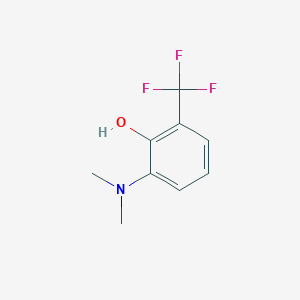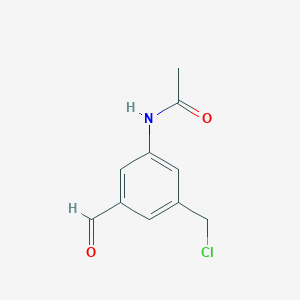
N-(3-(Chloromethyl)-5-formylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(Chloromethyl)-5-formylphenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloromethyl group and a formyl group attached to a phenyl ring, which is further connected to an acetamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Chloromethyl)-5-formylphenyl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of a suitable aromatic compound to introduce the formyl group.
Chloromethylation: The formylated aromatic compound is then subjected to chloromethylation using reagents such as formaldehyde and hydrochloric acid in the presence of a catalyst like zinc chloride.
Acetamidation: The final step involves the reaction of the chloromethylated compound with acetamide under suitable conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of high-purity reagents.
化学反应分析
Types of Reactions
N-(3-(Chloromethyl)-5-formylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols to form corresponding substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: N-(3-(Carboxymethyl)-5-formylphenyl)acetamide.
Reduction: N-(3-(Hydroxymethyl)-5-formylphenyl)acetamide.
Substitution: N-(3-(Substituted-methyl)-5-formylphenyl)acetamide derivatives.
科学研究应用
N-(3-(Chloromethyl)-5-formylphenyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of N-(3-(Chloromethyl)-5-formylphenyl)acetamide involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The formyl group can also participate in various biochemical reactions, influencing cellular pathways and processes.
相似化合物的比较
Similar Compounds
N-(3-(Chloromethyl)phenyl)acetamide: Lacks the formyl group, which may result in different reactivity and applications.
N-(3-(Formylphenyl)acetamide: Lacks the chloromethyl group, affecting its potential for nucleophilic substitution reactions.
N-(3-(Hydroxymethyl)-5-formylphenyl)acetamide: A reduced form of the compound with different chemical properties.
Uniqueness
N-(3-(Chloromethyl)-5-formylphenyl)acetamide is unique due to the presence of both chloromethyl and formyl groups, which confer distinct reactivity and potential applications. This combination allows for versatile chemical modifications and the exploration of various biological activities.
属性
分子式 |
C10H10ClNO2 |
|---|---|
分子量 |
211.64 g/mol |
IUPAC 名称 |
N-[3-(chloromethyl)-5-formylphenyl]acetamide |
InChI |
InChI=1S/C10H10ClNO2/c1-7(14)12-10-3-8(5-11)2-9(4-10)6-13/h2-4,6H,5H2,1H3,(H,12,14) |
InChI 键 |
DISWQUUPEOCCEA-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CC(=CC(=C1)C=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



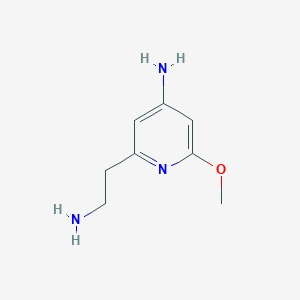
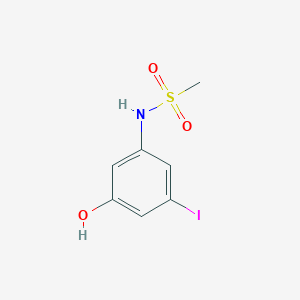
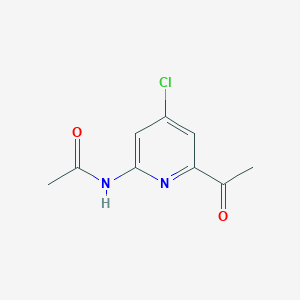
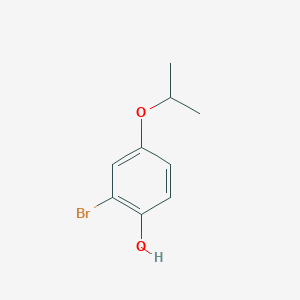
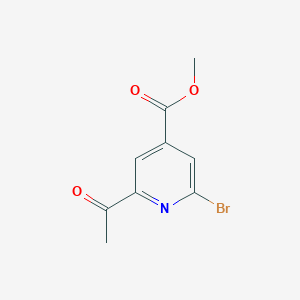
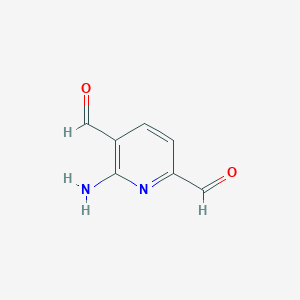
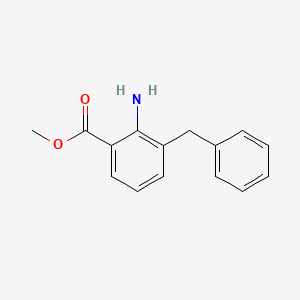
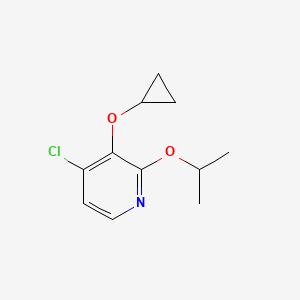
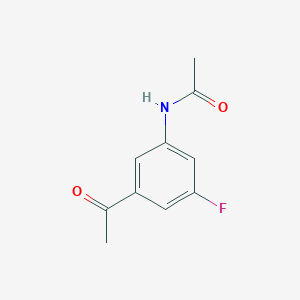
![[6-Formyl-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14846316.png)


